2,5-dihydroxybenzoyl-CoA

Aromatic Catabolism Enzyme Kinetics Thioesterase Assays

2,5-Dihydroxybenzoyl-CoA (gentisyl-CoA) is an acyl-coenzyme A thioester formed by the condensation of coenzyme A with 2,5-dihydroxybenzoic acid (gentisate). With a molecular formula of C28H40N7O19P3S and a monoisotopic mass of 903.13 Da, it functions as a key activated intermediate in the bacterial and fungal catabolism of diverse aromatic compounds, including 3-hydroxybenzoate, salicylate, and naphthalene.

Molecular Formula C28H40N7O19P3S
Molecular Weight 903.6 g/mol
Cat. No. B15550184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dihydroxybenzoyl-CoA
Molecular FormulaC28H40N7O19P3S
Molecular Weight903.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H40N7O19P3S/c1-28(2,22(40)25(41)31-6-5-18(38)30-7-8-58-27(42)15-9-14(36)3-4-16(15)37)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)35-13-34-19-23(29)32-12-33-24(19)35/h3-4,9,12-13,17,20-22,26,36-37,39-40H,5-8,10-11H2,1-2H3,(H,30,38)(H,31,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyJWFTZSFRBMKSNJ-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,5-Dihydroxybenzoyl-CoA (Gentisyl-CoA): Structural and Functional Baseline for Aromatic Catabolism Research


2,5-Dihydroxybenzoyl-CoA (gentisyl-CoA) is an acyl-coenzyme A thioester formed by the condensation of coenzyme A with 2,5-dihydroxybenzoic acid (gentisate) [1]. With a molecular formula of C28H40N7O19P3S and a monoisotopic mass of 903.13 Da, it functions as a key activated intermediate in the bacterial and fungal catabolism of diverse aromatic compounds, including 3-hydroxybenzoate, salicylate, and naphthalene [2]. The compound is the substrate for gentisyl-CoA thioesterase (EC 3.1.2.-), which catalyzes its hydrolysis to gentisate and CoA, and is produced via the hydroxylation of 3-hydroxybenzoyl-CoA or 2-hydroxybenzoyl-CoA in aerobic degradation pathways [3][4].

2,5-Dihydroxybenzoyl-CoA: Why In-Class Acyl-CoA Analogs Fail as Functional Substitutes


While structurally related acyl-CoA thioesters like 3-hydroxybenzoyl-CoA and 4-hydroxybenzoyl-CoA share the benzoyl-CoA backbone, they cannot substitute for 2,5-dihydroxybenzoyl-CoA in targeted enzymatic assays or pathway reconstructions. This is due to strict substrate specificity of key metabolic enzymes [1]. For example, gentisyl-CoA thioesterase from Bacillus halodurans (BH1999) exhibits a catalytic efficiency (kcat/Km) for 2,5-dihydroxybenzoyl-CoA that is over 5-fold higher than for 3-hydroxybenzoyl-CoA and negligible for other tested thioesters, underscoring that even minor changes in hydroxylation pattern dramatically alter substrate recognition and turnover [2][3]. Consequently, procurement of the precise compound is essential to ensure experimental relevance and data reproducibility.

2,5-Dihydroxybenzoyl-CoA: Quantitative Differentiation Against Acyl-CoA Analogs


Catalytic Efficiency (kcat/Km) for Gentisyl-CoA Thioesterase BH1999: Direct Comparison with 3-Hydroxybenzoyl-CoA

In a direct head-to-head comparison using purified recombinant BH1999 gentisyl-CoA thioesterase from Bacillus halodurans, the catalytic efficiency (kcat/Km) for 2,5-dihydroxybenzoyl-CoA was determined to be 1.6 × 10^6 M^−1 s^−1, which is 5.3-fold higher than the efficiency measured for 3-hydroxybenzoyl-CoA (3.0 × 10^5 M^−1 s^−1) under identical assay conditions [1].

Aromatic Catabolism Enzyme Kinetics Thioesterase Assays

Substrate Specificity Profile of Gentisyl-CoA Thioesterase BH1999

A systematic substrate screen of recombinant BH1999 gentisyl-CoA thioesterase revealed that, aside from 3-hydroxybenzoyl-CoA (which exhibited 5.3-fold lower kcat/Km), all other tested acyl-CoA thioesters, including 4-hydroxybenzoyl-CoA (kcat/Km = 3.6 × 10^2 M^−1 s^−1) and benzoyl-CoA (negligible activity), showed low or no substrate activity [1][2].

Enzyme Specificity Substrate Profiling Biocatalysis

Analytical Identity: Distinguishing 2,5-Dihydroxybenzoyl-CoA from Closely Related Acyl-CoAs via Mass Spectrometry

2,5-Dihydroxybenzoyl-CoA possesses a distinct monoisotopic mass of 903.13125 Da, which differentiates it from structurally similar CoA thioesters that may co-elute or be misidentified in LC-MS workflows. For example, 3-hydroxybenzoyl-CoA (C28H40N7O18P3S) differs by one oxygen atom (theoretical mass difference of ~16 Da), while 4-hydroxybenzoyl-CoA is an isomer with an identical exact mass but distinct chromatographic behavior and fragmentation patterns due to the different hydroxylation pattern [1][2].

Metabolomics Mass Spectrometry Analytical Chemistry

2,5-Dihydroxybenzoyl-CoA: Recommended Research and Industrial Application Scenarios Based on Evidence


In Vitro Kinetic Characterization of Gentisyl-CoA Thioesterases (EC 3.1.2.-)

Based on the >5-fold higher catalytic efficiency of BH1999 for 2,5-dihydroxybenzoyl-CoA over 3-hydroxybenzoyl-CoA [1], this compound is the essential substrate for accurately determining the kinetic parameters (Km, kcat) of gentisyl-CoA thioesterases. Using any other acyl-CoA will lead to significantly underestimated activity values and confound enzyme characterization.

Reconstruction of the Bacterial Gentisate Catabolic Pathway

In multi-enzyme pathway reconstitution studies (e.g., in vitro transcription-translation systems or purified component assays), 2,5-dihydroxybenzoyl-CoA is a mandatory intermediate. Its use ensures proper pathway flux and prevents bottlenecks that would occur if a less efficient analog (such as 3-hydroxybenzoyl-CoA) were substituted, as demonstrated by the strict substrate specificity of the downstream thioesterase [2].

Development of LC-MS/MS Methods for Aromatic Catabolite Profiling

The distinct monoisotopic mass (903.13125 Da) of 2,5-dihydroxybenzoyl-CoA differentiates it from isomeric and chemically similar CoA thioesters (e.g., 3-hydroxybenzoyl-CoA, 4-hydroxybenzoyl-CoA) [3]. It serves as an essential authentic standard for optimizing chromatographic separation and establishing MRM transitions in targeted metabolomics workflows aimed at quantifying flux through the gentisate pathway.

Substrate Specificity Screens for Novel Hotdog-Fold Thioesterases

Given that 2,5-dihydroxybenzoyl-CoA is the native substrate for BH1999 and shows >4,400-fold higher activity than 4-hydroxybenzoyl-CoA [4], it is a critical positive control and a key component in substrate panels when screening the activity of newly discovered or engineered thioesterases belonging to the hotdog fold superfamily.

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